An In-depth Technical Guide to 4-Bromo-3-hydroxybenzonitrile: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromo-3-hydroxybenzonitrile: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Bromo-3-hydroxybenzonitrile, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNO | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| IUPAC Name | 4-bromo-3-hydroxybenzonitrile | [1] |
| CAS Number | 916213-60-0 | [1] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 190 - 194 °C | [2] |
| Boiling Point | Not available (Predicted for isomer: 271.1±25.0 °C) | [3][4] |
| Density | Not available (Predicted for isomer: 1.79±0.1 g/cm³) | [3][4] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and methanol. | [2] |
Chemical Structure
The structure of 4-Bromo-3-hydroxybenzonitrile is characterized by a benzene ring substituted with a bromo group, a hydroxyl group, and a nitrile group.
| Identifier | String |
| SMILES | C1=CC(=C(C=C1C#N)O)Br |
| InChI | InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H |
| InChIKey | HDWXAOLSLSTVEW-UHFFFAOYSA-N |
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Bromo-3-hydroxybenzonitrile is not widely published. However, based on the analysis of related compounds such as 4-bromo-3-methylbenzonitrile and other brominated benzonitriles, the expected spectral features are as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts and coupling constants will be influenced by the positions of the bromo, hydroxyl, and nitrile substituents on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbon of the nitrile group.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, and C-Br stretching, in addition to the aromatic C-H and C=C stretching and bending vibrations.[5][6][7]
Experimental Protocols
Proposed Synthesis of 4-Bromo-3-hydroxybenzonitrile
The direct bromination of 3-hydroxybenzonitrile is challenging due to the competing directing effects of the hydroxyl and nitrile groups, which can lead to a mixture of isomers. A more regioselective synthesis involves a multi-step process starting from 3-methoxybenzonitrile. The methoxy group directs the bromination to the desired para position, followed by demethylation to yield the final product.
Step 1: Bromination of 3-Methoxybenzonitrile
-
Dissolve 3-methoxybenzonitrile in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at room temperature. The reaction may require a catalyst like iron(III) bromide.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
-
Purify the crude 4-bromo-3-methoxybenzonitrile by recrystallization or column chromatography.
Step 2: Demethylation of 4-Bromo-3-methoxybenzonitrile
-
Dissolve the purified 4-bromo-3-methoxybenzonitrile in a suitable solvent like dichloromethane (DCM).
-
Add a demethylating agent, such as boron tribromide (BBr₃), to the solution, typically at a reduced temperature (e.g., 0 °C).[8]
-
Allow the reaction mixture to warm to room temperature and stir until the demethylation is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purify the final product, 4-Bromo-3-hydroxybenzonitrile, by recrystallization or column chromatography to obtain a solid with high purity.
Potential Biological Activity and Mechanism of Action
While there is a lack of direct studies on the biological activity of 4-Bromo-3-hydroxybenzonitrile, research on structurally related compounds provides insights into its potential applications.
Herbicidal Activity
Hydroxybenzonitrile derivatives, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), are known herbicides.[9] Their mechanism of action involves the inhibition of photosynthesis.[10] Specifically, they act as inhibitors of Photosystem II (PSII) by binding to the D-1 quinone-binding protein, thereby blocking the photosynthetic electron transport chain.[11][12] This disruption of energy production ultimately leads to plant death. Given its structural similarity, 4-Bromo-3-hydroxybenzonitrile may exhibit similar herbicidal properties.
Other Potential Activities
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Tyrosinase Inhibition: Some benzonitrile derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[13] This suggests a potential application in cosmetics and treatments for hyperpigmentation.
-
Antimicrobial and Anticancer Activities: The presence of a bromine atom on an aromatic ring can enhance the biological activity of a molecule.[14][15] Studies on other brominated aromatic compounds have shown antimicrobial and anticancer properties, indicating that 4-Bromo-3-hydroxybenzonitrile could be a candidate for further investigation in these areas.
-
Thrombin Inhibition: The isomeric compound, 3-bromo-4-hydroxybenzonitrile, has been reported to inhibit the activity of thrombin, a key enzyme in blood coagulation.[16] This raises the possibility of similar anticoagulant properties for 4-Bromo-3-hydroxybenzonitrile.
It is crucial to emphasize that these potential biological activities are speculative and based on the activities of structurally related compounds. Further experimental validation is necessary to determine the specific biological profile of 4-Bromo-3-hydroxybenzonitrile.
References
- 1. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-Hydroxybenzonitrile | Chemical Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]
- 3. 2315-86-8 CAS MSDS (3-BROMO-4-HYDROXYBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-BROMO-4-HYDROXYBENZONITRILE CAS#: 2315-86-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 7. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
- 8. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of photosynthesis inhibiting 4-hydroxy-benzonitriles containing nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Bromo-4-hydroxybenzonitrile | 2315-86-8 | FB70528 [biosynth.com]
